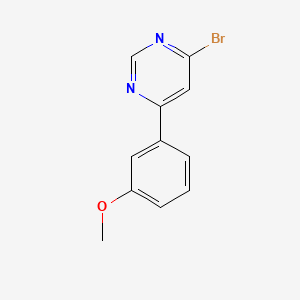
4-溴-6-(3-甲氧基苯基)嘧啶
描述
4-Bromo-6-(3-methoxyphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(3-methoxyphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(3-methoxyphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经保护和抗神经炎症剂
4-溴-6-(3-甲氧基苯基)嘧啶: 衍生物已被研究为潜在的神经保护和抗神经炎症剂。这些化合物可以抑制人微glia细胞中的NO(一氧化氮)和TNF-α(肿瘤坏死因子-α)的产生,而这两种物质是神经炎症的关键因素。 它们还显示出在减少人神经元细胞中内质网(ER)伴侣蛋白BIP和凋亡标记物裂解的caspase-3表达方面很有希望,表明通过抑制ER应激和NF-kB炎症通路的作用机制 .
镇痛和抗炎特性
一些嘧啶衍生物已显示出良好的镇痛和抗炎特性,证明在治疗神经性疼痛方面有效。 这对能够调节疼痛感知和炎症反应的化合物尤其相关 .
5-羟色胺受体效力
已发现某些嘧啶化合物在5-羟色胺受体上表现出显著的效力,并对α1-肾上腺素能受体和D2受体具有选择性。 这表明在治疗受5-羟色胺信号传导影响的神经系统疾病和疾病方面有潜在的应用 .
益生元合成和生命起源研究
嘧啶及其衍生物在核酸碱基的益生元合成中起作用,而核酸碱基是生命起源的RNA世界假说的核心。 研究这些化合物可以提供对核酸单体的自组装和导致生命的早期化学过程的见解 .
作用机制
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, which play crucial roles in various biochemical processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including those related to cell signaling, dna synthesis, and protein synthesis .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
生化分析
Biochemical Properties
4-Bromo-6-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between 4-Bromo-6-(3-methoxyphenyl)pyrimidine and these enzymes can lead to alterations in the phosphorylation states of target proteins, thereby modulating their activity and downstream signaling events .
Cellular Effects
The effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine on cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-6-(3-methoxyphenyl)pyrimidine can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-6-(3-methoxyphenyl)pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 4-Bromo-6-(3-methoxyphenyl)pyrimidine has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation. In terms of long-term effects, studies have shown that continuous exposure to 4-Bromo-6-(3-methoxyphenyl)pyrimidine can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(3-methoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cell death and disruption of normal cellular processes. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
4-Bromo-6-(3-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-Bromo-6-(3-methoxyphenyl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, while binding proteins help in its intracellular distribution and localization. The compound’s distribution within the cell can influence its activity and function, as it may accumulate in specific cellular compartments where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of 4-Bromo-6-(3-methoxyphenyl)pyrimidine is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its intended site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-bromo-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDBVOMVRMXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276561 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260913-58-3 | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


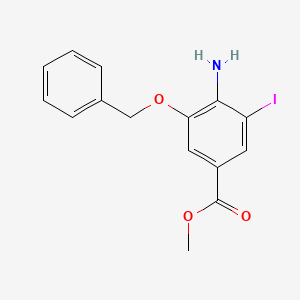
![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)
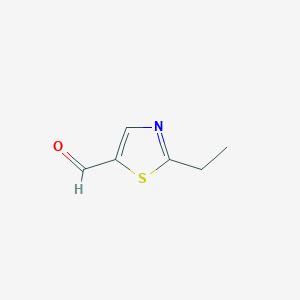
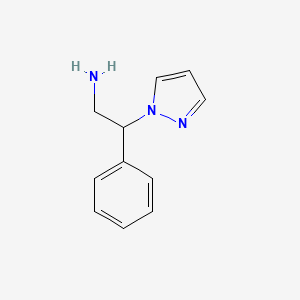
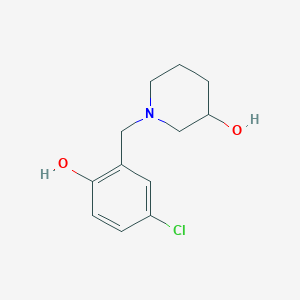
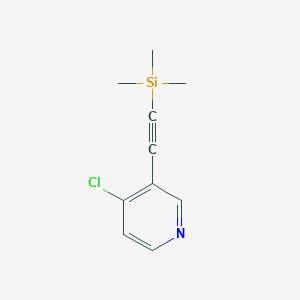
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
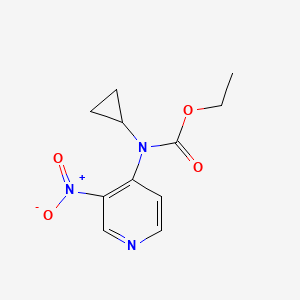
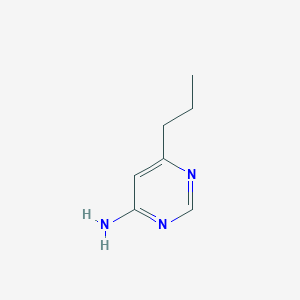
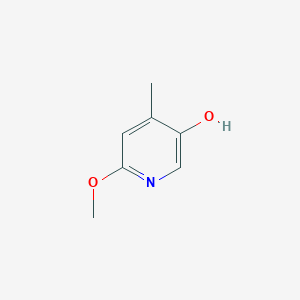
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)
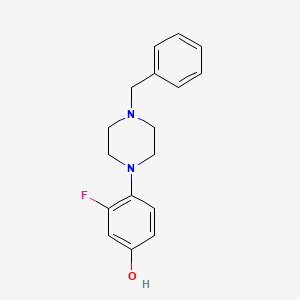
![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
